[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
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Overview
Description
[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a benzoylhydrazinylidene moiety, and a dimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves a multi-step process. One common method begins with the preparation of the benzoylhydrazine derivative, which is then reacted with naphthaldehyde under specific conditions to form the hydrazone intermediate. This intermediate undergoes further reactions with 3,4-dimethoxybenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the yield and purity of the compound. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In the field of chemistry, [1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal properties have led to research into its use as a pharmaceutical agent. Its ability to interact with specific biological targets suggests that it could be developed into drugs for treating various diseases, including infections and cancer.
Industry
In an industrial context, this compound may be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.
Mechanism of Action
The mechanism by which [1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] benzoate
- [1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate
- [1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dihydroxybenzoate
Uniqueness
Compared to these similar compounds, [1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate stands out due to the presence of the dimethoxybenzoate group. This functional group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The presence of methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
CAS No. |
767302-95-4 |
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Molecular Formula |
C27H22N2O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H22N2O5/c1-32-24-15-13-20(16-25(24)33-2)27(31)34-23-14-12-18-8-6-7-11-21(18)22(23)17-28-29-26(30)19-9-4-3-5-10-19/h3-17H,1-2H3,(H,29,30)/b28-17+ |
InChI Key |
OVMGGPBIELMNDZ-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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